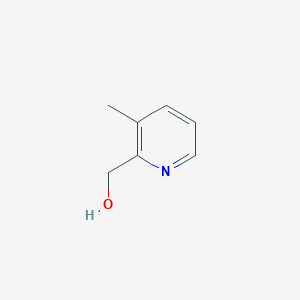
(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is a complex organic molecule that contains an indole group, a methoxybenzyl group, and an amine group . It is related to a series of compounds that have been synthesized and evaluated for their bioactive properties, particularly their ability to inhibit tubulin polymerization .
Synthesis Analysis
The synthesis of related compounds involves the design and creation of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . These compounds were evaluated for their in vitro antiproliferative activities against various cancer cell lines . Another study describes a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione .Molecular Structure Analysis
The molecular structure of(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine is complex, with an indole group, a methoxybenzyl group, and an amine group . The molecular formula is not directly available from the search results, but related compounds have formulas such as C11H12N2O2 .
Aplicaciones Científicas De Investigación
Cancer Research: Tubulin Polymerization Inhibition
This compound has been evaluated for its potential to inhibit tubulin polymerization, a vital process in cell division. Derivatives of this compound have shown significant antiproliferative activities against various cancer cell lines, including HeLa, MCF-7, and HT-29 . For instance, certain derivatives demonstrated potent activities, with one compound exhibiting IC50 values of 0.52 μM, 0.34 μM, and 0.86 μM against these cell lines respectively . These findings suggest that this compound could serve as a lead structure for developing new anticancer agents targeting tubulin.
Medicinal Chemistry: Microflow Rapid Generation and Substitution
The compound has been part of studies involving the rapid generation of electrophiles and their subsequent nucleophilic substitution in a microflow reactor . This process is significant for the development of pharmaceuticals, as it allows for the efficient and rapid synthesis of complex molecules, potentially leading to the discovery of new drugs.
Synthetic Chemistry: Electrophile Preparation
Research has verified the preparations of (1H-indol-3-yl)methyl electrophiles, which are crucial intermediates in synthetic chemistry . The ability to rapidly generate these electrophiles at mild temperatures enhances the versatility and applicability of this compound in synthesizing a wide array of molecular targets.
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1-(2-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-20-17-9-5-2-6-13(17)10-18-11-14-12-19-16-8-4-3-7-15(14)16/h2-9,12,18-19H,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSZEVXBSPOKIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CNC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366351 |
Source


|
| Record name | 1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-3-ylmethyl)-(2-methoxy-benzyl)-amine | |
CAS RN |
625409-25-8 |
Source


|
| Record name | 1-(1H-Indol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

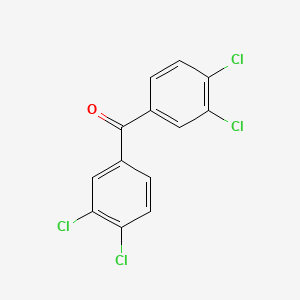
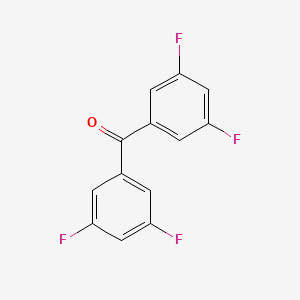

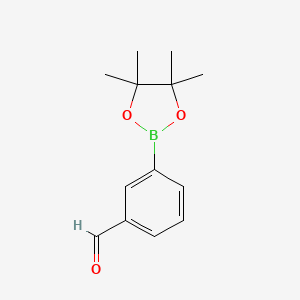
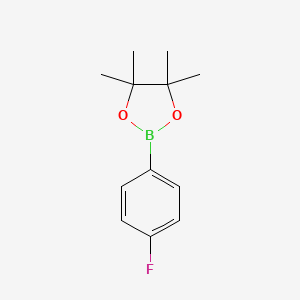



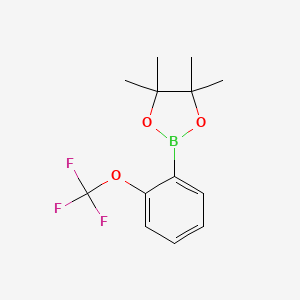
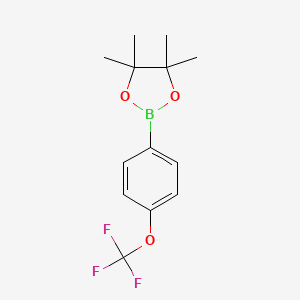

![2-[(Thiophen-2-yl)carbonyl]pyridine](/img/structure/B1302316.png)

